N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine

Medicinal Chemistry Chemical Synthesis Building Block

N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine (CAS 35342-04-2) is a heterocyclic building block belonging to the class of 1,2,4-triazoles, characterized by a molecular formula of C5H10N4 and a molecular weight of 126.16 g/mol. The compound features a triazole ring substituted with three methyl groups at the N-1 and N-3 amine positions, and is primarily utilized as a specialized intermediate in medicinal chemistry research for the synthesis of more complex molecules.

Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
CAS No. 35342-04-2
Cat. No. B1601580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,1-Trimethyl-1H-1,2,4-triazol-3-amine
CAS35342-04-2
Molecular FormulaC5H10N4
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCN1C=NC(=N1)N(C)C
InChIInChI=1S/C5H10N4/c1-8(2)5-6-4-9(3)7-5/h4H,1-3H3
InChIKeyNBXZFGJGUIFZOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine (CAS 35342-04-2): Overview of a Methylated Triazole Building Block for Research Procurement


N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine (CAS 35342-04-2) is a heterocyclic building block belonging to the class of 1,2,4-triazoles, characterized by a molecular formula of C5H10N4 and a molecular weight of 126.16 g/mol . The compound features a triazole ring substituted with three methyl groups at the N-1 and N-3 amine positions, and is primarily utilized as a specialized intermediate in medicinal chemistry research for the synthesis of more complex molecules .

Why Direct Substitution of N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine (CAS 35342-04-2) with Other Triazoles is Not Guaranteed in Research Applications


Despite the abundance of triazole derivatives, simple in-class substitution is unreliable due to the profound impact of minor structural variations on physicochemical and biological properties. The specific methylation pattern in N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine (CAS 35342-04-2) eliminates hydrogen bond donor capability (as reflected in a LogP of -0.12 versus -1.2 for the unmethylated analog ), drastically altering its lipophilicity and solubility profile compared to other 1,2,4-triazole derivatives . These differences are critical for applications such as CNS drug design, where blood-brain barrier penetration is paramount, or in coordinating chemistry where the ligand's basicity is a key factor.

N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine (CAS 35342-04-2): Quantifiable Evidence for Research Material Selection


Purity Specification for N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine (CAS 35342-04-2) as a Research Intermediate

The primary specification for procurement of N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine is its minimum purity, which is typically reported as 95% , with some suppliers offering material certified to 98% purity . This level of purity is a standard benchmark for research-grade intermediates, ensuring reliable performance in subsequent synthetic steps without requiring additional purification. There are no comparative data against other triazole analogs regarding purity, as this is a product specification, not a scientific differentiation.

Medicinal Chemistry Chemical Synthesis Building Block

Comparative Lipophilicity and Hydrogen Bonding Profile of N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine

The methylation pattern of N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine results in distinct physicochemical properties that differentiate it from less substituted analogs. The calculated LogP of -0.12 is significantly higher than that of the mono-methylated analog 1-Methyl-1H-1,2,4-triazol-3-amine, which has a LogP of -1.2 . Furthermore, the target compound has zero hydrogen bond donors (H_Donors = 0), compared to the single donor present in the mono-methylated analog , which fundamentally alters its potential for intermolecular interactions and membrane permeability.

Drug Design ADME Medicinal Chemistry

Predicted Physicochemical and Safety Profile for N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine

Based on available safety data sheets, N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine is classified with a 'Warning' signal word and requires standard precautions against oral, dermal, and inhalation exposure . This contrasts with the mono-methylated analog 1-Methyl-1H-1,2,4-triazol-3-amine, which carries an 'Acute Toxicity' hazard classification , potentially indicating a different safety profile for handling and procurement. Key predicted physical properties include a density of 1.1±0.1 g/cm³ and a boiling point of 224.7±23.0 °C .

Physicochemical Analysis Safety Logistics

Defined Research Application Scenarios for N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine (CAS 35342-04-2)


Medicinal Chemistry: Synthesis of CNS-Penetrant Candidates

The distinct physicochemical profile of N,N,1-Trimethyl-1H-1,2,4-triazol-3-amine (CAS 35342-04-2), specifically its increased lipophilicity (LogP = -0.12) and lack of hydrogen bond donors compared to less methylated analogs , makes it a strategic starting point for designing molecules intended for the central nervous system (CNS). The compound's core can serve as a bioisostere for amides or esters, a common strategy in CNS drug discovery to improve metabolic stability and passive brain penetration .

Chemical Synthesis: Creation of N-Heterocyclic Carbene (NHC) Precursors

The fully methylated triazole core can serve as a precursor for the synthesis of specific N-heterocyclic carbene (NHC) ligands. The methylation pattern influences the electronic properties and steric bulk of the resulting carbene, and the target compound's defined substitution may provide access to NHC complexes with unique catalytic properties not readily available from other 3-amino-1,2,4-triazole derivatives [1].

Biochemical Assays: Use as a Soluble Ligand or Inhibitor Scaffold

Its role as a specialized building block is to provide a stable and modifiable scaffold for the development of enzyme inhibitors or receptor ligands. The predicted moderate aqueous solubility and defined safety profile make it a suitable starting material for generating compound libraries for high-throughput screening in early-stage drug discovery.

Technical Documentation Hub

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